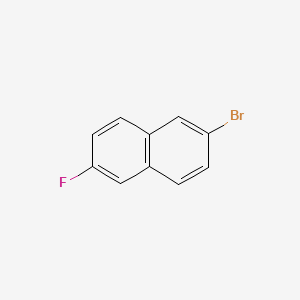

2-Bromo-6-fluoronaphthalene

Description

Significance as a Dihalogenated Naphthalene (B1677914) Derivative in Synthetic Chemistry

Dihalogenated naphthalene derivatives are crucial intermediates in synthetic chemistry, offering multiple reaction sites for the construction of more complex structures. 2-Bromo-6-fluoronaphthalene exemplifies this significance due to the differential reactivity of the carbon-bromine (C-Br) and carbon-fluorine (C-F) bonds. The C-Br bond is generally more susceptible to cleavage and participation in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings), a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. thieme-connect.deresearchgate.net This allows the bromine atom to act as a versatile synthetic handle for introducing a wide array of functional groups.

The presence of the second halogen, fluorine, is retained during these transformations, imparting specific properties to the final product. This dual functionality allows for a stepwise and controlled elaboration of the naphthalene core, enabling the synthesis of precisely substituted derivatives that would be difficult to access through other routes. The synthesis of this compound itself can be achieved through methods such as the diazotization of 6-bromo-2-naphthylamine followed by thermal decomposition. google.com

Overview of Research Trajectories for Halogenated Naphthalene Scaffolds

Research into halogenated naphthalenes has evolved from studying their environmental impact to harnessing their potential in materials science and medicinal chemistry. researchgate.netresearchgate.net Initially, much of the focus was on polychlorinated and polybrominated naphthalenes as persistent organic pollutants. researchgate.netnih.govspringernature.com However, the focus has shifted towards the targeted synthesis of specific halogenated congeners for functional applications.

Current research trajectories for halogenated naphthalene scaffolds include:

Organic Electronics: These scaffolds are fundamental to creating semiconducting materials. ossila.com The ability to tune the electronic properties of the naphthalene π-system through halogenation is critical for developing materials for Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), and Organic Photovoltaics (OPVs). ossila.comgoogle.com

Medicinal Chemistry: Naphthalene derivatives exhibit a wide range of biological activities. researchgate.netnih.gov Halogenation is a common strategy in drug design to modulate properties like metabolic stability, binding affinity, and lipophilicity.

Fluorescent Probes: The naphthalene core is inherently fluorescent. Introducing halogens and other functional groups can modify the photophysical properties, leading to the development of specialized sensors and imaging agents. nih.gov

Supramolecular Chemistry: Halogenated naphthalenes, particularly core-substituted naphthalene-diimides, are used as building blocks for creating complex self-assembled structures with unique electronic and optical properties. thieme-connect.de

Strategic Importance of Bromine and Fluorine Substituents in Organic Synthesis and Materials Science

The strategic inclusion of both bromine and fluorine in the this compound structure provides distinct advantages in both synthesis and the properties of the resulting materials.

Bromine: The bromine atom primarily serves as a versatile leaving group in a multitude of cross-coupling reactions. libretexts.orgorgsyn.org Its polarizability and the relative weakness of the C-Br bond make it an ideal site for reactions catalyzed by transition metals like palladium. This facilitates the introduction of aryl, alkyl, alkynyl, and other moieties, enabling the construction of extended π-conjugated systems essential for electronic materials. researchgate.net Furthermore, the bromine atom can act as an electrophilic site, capable of forming noncovalent interactions known as halogen bonds, which can be exploited in crystal engineering and for modulating interfacial properties in devices like perovskite solar cells. ossila.com

Fluorine: The fluorine substituent has a profound impact on the electronic and physical properties of the molecule due to its high electronegativity and small size. acs.orgethernet.edu.et Its key roles include:

Modulating Electronic Properties: Fluorination generally lowers the energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). ossila.com This tuning is critical for optimizing charge injection and transport in semiconductor devices and for matching energy levels at material interfaces. ossila.com

Enhancing Intermolecular Interactions: The polarized C-F bond can participate in hydrogen bonding and π-π stacking interactions, which can improve molecular packing in the solid state. ossila.com This enhanced organization is often beneficial for charge transport in organic electronic materials.

Improving Stability: The C-F bond is significantly stronger than a C-H bond, which can increase the thermal and oxidative stability of the final material, a desirable trait for long-lasting electronic devices.

Structure

3D Structure

Propriétés

IUPAC Name |

2-bromo-6-fluoronaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrF/c11-9-3-1-8-6-10(12)4-2-7(8)5-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAJAZWLCCNCVEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)Br)C=C1F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00323089 | |

| Record name | 2-Bromo-6-fluoronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00323089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

324-41-4 | |

| Record name | 324-41-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403022 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Bromo-6-fluoronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00323089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-6-fluoronaphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 Bromo 6 Fluoronaphthalene

Multi-Step Synthesis Pathways from Precursors

The synthesis of 2-Bromo-6-fluoronaphthalene is primarily achieved through two main routes starting from either Tobias acid or 6-Bromo-2-naphthylamine. These pathways involve a series of carefully controlled chemical transformations.

Synthesis from Tobias Acid: Bromination-Debromination, Diazotization, and Thermal Cracking

The process begins with the bromination of Tobias acid in an acidic medium, such as acetic acid. google.com This reaction uniquely results in the substitution of the sulfonic group at the 1-position with bromine and a concurrent bromination at the 6-position, yielding 1,6-dibromo-2-naphthylamine. google.comgoogle.com This intermediate is then subjected to a debromination reaction, typically using a reducing metal powder like tin, to selectively remove the bromine atom at the 1-position and form 6-bromo-2-naphthylamine. google.comgoogle.com This intermediate is then converted to the final product through diazotization and thermal decomposition. google.com

The efficiency and purity of the final product in the Tobias acid route are highly dependent on the optimization of reaction conditions at each step.

For the bromination-debromination stage, the temperature is a critical parameter. The bromination reaction is preferably conducted at temperatures between 50-100°C, with an optimal range of 60-80°C. google.com Similarly, the debromination reaction is also carried out in the same temperature range of 50-100°C, with a preferred range of 60-80°C. google.com

In the diazotization step, where 6-bromo-2-naphthylamine is converted into a diazonium salt, temperature control is crucial to prevent the decomposition of the unstable diazonium ion. The reaction is typically carried out at temperatures ranging from -10°C to 10°C, with a more preferred range of -2°C to 5°C. google.com

The final thermal cracking of the isolated diazonium salt to yield this compound is performed at elevated temperatures. For instance, the thermal decomposition of the 6-bromo-2-naphthylamine fluoroborate diazonium salt is conducted at around 135°C. One specific example achieved a yield of 56.4% with a product purity of 99.6% when the decomposition was carried out at 130-135°C under reduced pressure. google.com Using a high-boiling point organic silicone oil for the thermal decomposition has been shown to yield a product with 99.5% purity and a yield of 56.9%. google.com

The table below summarizes the optimized conditions for the synthesis from Tobias acid.

| Reaction Step | Parameter | Preferred Range | Optimal Range | Impact on Yield/Purity |

| Bromination | Temperature | 50-100°C google.com | 60-80°C google.com | Controls reaction rate and minimizes side-product formation. |

| Debromination | Temperature | 50-100°C google.com | 60-80°C google.com | Ensures selective removal of the 1-bromo substituent. |

| Diazotization | Temperature | -10-10°C google.com | -2-5°C google.com | Prevents premature decomposition of the diazonium salt, maximizing yield. |

| Thermal Cracking | Temperature | ~135°C | 130-135°C google.com | Affects the efficiency of the decomposition and purity of the final product. |

The primary intermediate in this synthetic pathway is 1,6-dibromo-2-naphthylamine , which is formed during the initial bromination of Tobias acid. google.comgoogle.com This is then converted to 6-bromo-2-naphthylamine . google.comgoogle.com The subsequent diazotization in the presence of a fluorine source, such as fluoroboric acid, leads to the formation of 6-bromo-2-naphthylamine fluoroborate diazonium salt . google.comgoogle.com

While this route is generally clean, the potential for side-product formation exists. During the bromination step, incomplete bromination or over-bromination could lead to impurities. In the debromination step, if the reaction is not selective, the desired 6-bromo-2-naphthylamine could be contaminated with unreacted 1,6-dibromo-2-naphthylamine or the fully debrominated 2-naphthylamine. The diazotization and thermal cracking steps are also critical; improper temperature control can lead to the formation of phenolic byproducts through reaction with water.

Synthesis from 6-Bromo-2-naphthylamine: Diazotization and Thermal Decomposition

An alternative and more direct synthesis of this compound starts with 6-bromo-2-naphthylamine. google.com This method bypasses the initial bromination and debromination steps required when starting from Tobias acid. The core of this synthesis lies in the diazotization of the amino group of 6-bromo-2-naphthylamine, followed by a thermal decomposition of the resulting diazonium salt in a process often related to the Balz-Schiemann reaction. google.comnih.gov

The process involves reacting 6-bromo-2-naphthylamine with a diazotizing agent, such as sodium nitrite, in an acidic medium like hydrochloric acid, to form a diazonium salt. google.com This is then followed by the addition of a fluorine-containing acid, like fluoroboric acid (HBF₄) or hexafluorophosphoric acid (HPF₆), to generate the corresponding diazonium fluoroborate or hexafluorophosphate (B91526) salt. google.comsci-hub.se These salts are then isolated and thermally decomposed to yield this compound. google.com

The choice of the diazonium salt is crucial for the success of the synthesis. The fluoroborate diazonium salt (ArN₂⁺BF₄⁻) is commonly used. google.comnih.gov This salt is typically a stable, isolable solid that decomposes upon heating to release nitrogen gas and boron trifluoride, resulting in the formation of the desired aryl fluoride (B91410). nih.gov The thermal decomposition of 6-bromo-2-naphthylamine fluoroborate diazonium salt has been reported to produce this compound with yields in the range of 56-62%. One specific example shows that the synthesis of the fluoroboric acid diazonium salt of 6-bromo-2-naphthylamine can achieve a yield of 78%. google.comgoogle.com

Alternatively, hexafluorophosphate diazonium salts (ArN₂⁺PF₆⁻) can be used. google.comsci-hub.se In some cases, the use of hexafluorophosphoric acid can lead to slightly higher yields compared to the normal Schiemann reaction using fluoroboric acid. sci-hub.se For instance, the synthesis of 6-bromo-2-fluoronaphthalene from 6-bromo-2-naphthylamine gave yields of 55% and 58% using the hexafluorophosphoric acid modification, while the use of fluoboric acid resulted in yields of 49% and 53%. sci-hub.se

The table below details the yields associated with different diazonium salts.

| Starting Material | Diazonium Salt Type | Reagents | Yield |

| 6-Bromo-2-naphthylamine | Fluoroborate | NaNO₂, HBF₄ | 49-53% sci-hub.se |

| 6-Bromo-2-naphthylamine | Hexafluorophosphate | NaNO₂, HPF₆ | 55-58% sci-hub.se |

| 6-Bromo-2-naphthylamine | Fluoroborate | NaNO₂, HF | 56-62% (thermal cracking step) |

Comparison of Synthetic Route Efficiencies and Scalability

The 6-bromo-2-naphthylamine route is shorter, which can be an advantage in terms of processing time and equipment usage. However, the cost and availability of the starting material, 6-bromo-2-naphthylamine, may be a limiting factor compared to Tobias acid. The yields for the final conversion step are generally in the range of 50-65%. google.com

Green Chemistry Principles in this compound Synthesis

The integration of green chemistry principles into the synthesis of this compound is a critical area of development, aiming to reduce environmental impact through the use of safer solvents and efficient, reusable catalysts.

A significant advancement in the green synthesis involving this compound is the move away from traditional organic solvents towards more environmentally friendly alternatives. Research has demonstrated the utility of ethanol/water mixtures, which are considered industrially implemented and environmentally benign solvents. chemrxiv.org In studies of palladium-catalyzed reactions using this compound as a substrate, the solvent composition was found to be a primary predictor of reaction success. chemrxiv.org It was observed that reaction yields tend to decrease with a higher water content in the solvent mixture, a phenomenon attributed to the poor solubility of the substrates. chemrxiv.org This highlights a critical challenge and an area for optimization in developing aqueous-based synthetic routes.

Table 1: Effect of Solvent Composition on Reaction Yield This table illustrates the impact of varying ethanol/water ratios on the yield of a reaction involving this compound, demonstrating the influence of environmentally benign solvent systems.

| Substrate | Catalyst System | Solvent (Ethanol/Water Ratio) | Yield (%) | Source |

|---|---|---|---|---|

| This compound | Polymer-Bound Palladium | Gradient of 0-90% Ethanol in Water | Yield decreases with increased water content | chemrxiv.org |

To enhance the sustainability of synthetic processes, the development of recyclable catalyst systems is paramount. In this context, novel polymer-based catalysts have been designed for reactions with substrates like this compound. chemrxiv.org One such approach involves triphenylphosphine-containing polymers that are complexed with palladium. chemrxiv.org These macromolecular catalysts offer the potential for recovery and reuse, a key principle of green chemistry.

Novel Synthetic Strategies and Emerging Methodologies

Beyond established green chemistry approaches, the frontiers of synthetic chemistry are being pushed by novel energy input methods, including light and electricity, to access and functionalize halogenated naphthalenes.

Photochemistry, which utilizes light to initiate chemical reactions, offers mild and highly selective routes for the synthesis and modification of complex molecules, including halogenated naphthalenes. google.comchim.it Photoreactions encompass chemical processes where molecules are excited to higher energy levels by absorbing light, leading to the desired transformation. google.com This strategy has been applied in photoredox nickel dual catalysis for the cross-coupling of organic halides like this compound. chinesechemsoc.orgchinesechemsoc.org

In a specific application, this compound was successfully used as a substrate in a photoredox Ni-catalyzed reaction to produce Adapalene n-propyl ester in a 73% yield for the initial coupling step. chinesechemsoc.orgchinesechemsoc.org This transformation proceeds via an alkoxycarbonyl radical intermediate under mild, room temperature conditions. chinesechemsoc.org The use of visible light-mediated photoredox catalysis is recognized as a powerful and sustainable tool in modern organic synthesis. rsc.org Furthermore, photocatalysis has been employed in the [4+2] annulation of amino-benzocyclobutenes with alkynes to create diverse naphthalene (B1677914) structures, showcasing the versatility of light-driven methods. acs.org

Table 2: Example of a Photochemical Reaction with this compound This table details a specific synthetic application where this compound is a key reactant in a photoredox-catalyzed reaction.

| Reactant | Reaction Type | Catalyst System | Product | Yield (%) | Source |

|---|---|---|---|---|---|

| This compound | Photoredox Ni-catalyzed cross-coupling | Nickel / Photoredox catalyst | Adapalene n-propyl ester (intermediate) | 73 | chinesechemsoc.orgchinesechemsoc.org |

Electrochemical synthesis represents another emerging methodology for driving chemical reactions. This technique uses electrical current to facilitate redox reactions, often avoiding the need for harsh chemical oxidants or reductants. While detailed studies focusing specifically on the electrochemical synthesis of this compound are not extensively reported in the initial search results, it is listed as a field of synthesis for this class of compounds. boerzg.com The generation of radical intermediates through electrochemical means is a known strategy in organic synthesis. researchgate.net Patents related to the electrochemical preparation of other complex organic molecules suggest that this approach is an active area of research with potential applicability to the synthesis of halogenated aromatics. google.com This method offers a potentially cleaner and more controlled alternative to traditional synthesis, aligning with the goals of modern, sustainable chemical manufacturing.

Reactivity and Derivatization Strategies of 2 Bromo 6 Fluoronaphthalene

Carbon-Carbon Bond Forming Reactions

Palladium-catalyzed cross-coupling reactions are paramount in the functionalization of 2-bromo-6-fluoronaphthalene, enabling the direct formation of carbon-carbon bonds. The differential reactivity of the C-Br and C-F bonds allows for selective coupling at the C2 position, leveraging the C-Br bond's higher reactivity toward oxidative addition with palladium(0) catalysts.

The Suzuki-Miyaura coupling is a widely employed method for forming biaryl structures by reacting an organohalide with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. For this compound, this reaction provides an efficient route to 2-aryl-6-fluoronaphthalene derivatives.

The scope of the reaction includes coupling with simple alkyl and aryl boronic acids. For instance, the reaction of this compound with methyl boronic acid has been successfully demonstrated using tetrakis(triphenylphosphine)palladium(0) as the catalyst and sodium carbonate as the base in a DME/H₂O solvent system google.com. The substrate has also been utilized in broader substrate scope studies to evaluate novel catalytic systems, such as protein-mimetic polymer catalysts containing triphenylphosphine (B44618), where it was coupled with partners like phenylboronic acid chemrxiv.org. These reactions highlight the utility of this compound in synthesizing functionalized naphthalene (B1677914) systems chemrxiv.org.

While versatile, the reaction has limitations. Sterically hindered boronic acids, such as those with ortho-substituents, may exhibit lower reactivity and require optimized catalyst systems or harsher reaction conditions to achieve good yields chemrxiv.org. Furthermore, the choice of base and solvent system can significantly impact the reaction's efficiency and must be carefully selected based on the specific coupling partners chemrxiv.org.

| Boronic Acid | Catalyst | Base | Solvent | Product |

|---|---|---|---|---|

| Methyl boronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 6-Fluoro-2-methylnaphthalene |

| Phenylboronic acid | Polymer-supported Pd/PPh₃ | Not specified | Ethanol/H₂O | 6-Fluoro-2-phenylnaphthalene |

Palladium-Catalyzed Cross-Coupling Reactions

Suzuki-Miyaura Coupling for Aryl-Aryl Bond Formation: Scope and Limitations with this compound

Mechanistic Investigations of Oxidative Addition, Transmetalation, and Reductive Elimination with this compound Substrates

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination. While specific mechanistic studies focusing solely on this compound are not extensively detailed in the literature, the established mechanism can be applied.

Oxidative Addition : The cycle begins with the oxidative addition of the palladium(0) catalyst into the carbon-bromine bond of this compound. This is typically the rate-determining step. The electron-withdrawing nature of the fluorine atom at the C6 position can influence the electron density of the naphthalene ring system, potentially making the C-Br bond at the C2 position more electrophilic and thus more susceptible to oxidative addition by the electron-rich Pd(0) complex. This step results in a square planar arylpalladium(II) halide complex.

Transmetalation : Following oxidative addition, transmetalation occurs. The boronic acid reacts with the base (e.g., Na₂CO₃) to form a more nucleophilic boronate species. This boronate then transfers its organic group (e.g., methyl) to the arylpalladium(II) complex, displacing the halide. This forms a diaryl- or alkyl-arylpalladium(II) intermediate.

Reductive Elimination : The final step is reductive elimination, where the two organic groups on the palladium(II) intermediate are coupled, forming the new carbon-carbon bond of the product (e.g., 6-fluoro-2-methylnaphthalene). This step regenerates the palladium(0) catalyst, which can then re-enter the catalytic cycle.

Ligand Design and Catalyst Optimization for Selective Coupling

The efficiency and selectivity of the Suzuki-Miyaura coupling are heavily dependent on the choice of ligands coordinated to the palladium center. For substrates like this compound, electron-rich and sterically bulky phosphine (B1218219) ligands are often effective.

Research into novel catalyst designs has included the use of this compound as a test substrate. For example, polymer catalysts containing triphenylphosphine (PPh₃) have been explored as protein-mimetic catalysts chemrxiv.org. These systems aim to create a specific microenvironment around the catalytic center to enhance reactivity. The standard catalyst, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], has also been shown to be effective for this substrate, demonstrating that conventional phosphine ligands are suitable for promoting the coupling google.com. The optimization of these catalysts involves modifying ligand structure to balance the rates of oxidative addition and reductive elimination, thereby maximizing catalytic turnover and product yield chemrxiv.org.

The Heck reaction is another cornerstone of palladium-catalyzed C-C bond formation, involving the coupling of an aryl halide with an alkene to form a substituted alkene. This methodology can be applied to this compound to introduce olefinic side chains at the C2 position. A patent has described the use of a Heck coupling involving this compound to produce intermediates for pharmaceutical applications google.com. The reaction typically proceeds by oxidative addition of the C-Br bond to a Pd(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the functionalized naphthalene product and regenerate the catalyst.

Beyond the Suzuki and Heck reactions, other palladium-catalyzed cross-coupling methods represent viable, though less specifically documented, strategies for the derivatization of this compound.

Sonogashira Coupling : This reaction couples an aryl halide with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. It would be the method of choice for synthesizing 2-alkynyl-6-fluoronaphthalene derivatives. The general conditions involve a palladium source (e.g., Pd(PPh₃)₄), a copper salt (e.g., CuI), and an amine base (e.g., triethylamine).

Negishi Coupling : The Negishi coupling involves the reaction of an aryl halide with an organozinc reagent. This method is known for its high functional group tolerance. The functionalization of this compound via Negishi coupling would require the preparation of an appropriate organozinc compound (R-ZnX) to couple with the naphthalene core under palladium catalysis.

Stille Coupling : In the Stille reaction, an aryl halide is coupled with an organostannane (organotin) reagent. While powerful, the toxicity of the tin reagents and byproducts is a significant drawback rsc.org. This method could be used to couple this compound with a wide variety of organic groups attached to the tin reagent.

Nickel-Catalyzed Cross-Coupling Reactions

Nickel catalysis has emerged as a powerful and cost-effective alternative to palladium for a variety of cross-coupling reactions. Its unique electronic properties allow for the activation of a broad range of substrates, including aryl bromides like this compound.

A notable application of this compound is in photoredox nickel dual catalysis. This methodology has been successfully employed for the selective coupling of organic halides with oxalates to form esters via alkoxycarbonyl radical intermediates. beilstein-journals.orgrsc.org In a specific example, this compound was used in the synthesis of Adapalene n-propyl ester. beilstein-journals.orgrsc.org This transformation proceeds under mild conditions, utilizing visible light to drive the reaction.

The reaction is initiated by the formation of an alkoxycarbonyl radical from a potassium alkyl hemioxalate under photoredox conditions. This radical is then trapped by a Ni(II) species, which is generated from the oxidative addition of this compound to a Ni(0) complex. Alternatively, a single-electron oxidation of the Ni(0) species by the alkoxycarbonyl radical can form an (alkoxycarbonyl)Ni(I) species, which then undergoes oxidative addition with the aryl bromide. beilstein-journals.orgrsc.org This method is highly valued for its functional group tolerance, allowing for the presence of a fluoro-substituent which remains intact for subsequent transformations, such as a Suzuki-Miyaura coupling. beilstein-journals.org

| Reactant 1 | Reactant 2 | Catalyst System | Product | Yield | Reference |

|---|---|---|---|---|---|

| This compound | Potassium n-propyl hemioxalate | NiBr2·diglyme / 4,4′-di-tert-butyl-2,2′-bipyridine (dtbbpy) / Ir[dF(CF3)ppy]2(bpy)PF6 | n-Propyl 6-fluoronaphthalene-2-carboxylate | Moderate | beilstein-journals.orgrsc.org |

While the photoredox-mediated reaction is a prime example, the reactivity of the C-Br bond in this compound is not limited to this pathway. Other well-established nickel-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Negishi couplings, are viable strategies for its derivatization. These reactions typically involve the coupling of the aryl halide with an organoboron or organozinc reagent, respectively.

The Suzuki-Miyaura coupling, for instance, would involve the reaction of this compound with a boronic acid or ester in the presence of a nickel catalyst and a base. Similarly, a Negishi coupling would pair it with an organozinc reagent. These methods are foundational in synthetic chemistry for the formation of biaryl compounds and for introducing alkyl or other organic fragments. Given the established reactivity of aryl bromides in these transformations, it is highly probable that this compound would be a suitable substrate.

| Reaction Type | Aryl Halide | Coupling Partner | Catalyst System | Product | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Aryl Bromide | Arylboronic acid | NiCl2(dppp) / Base | Biaryl | Analogous reaction |

| Negishi | Aryl Bromide | Arylzinc chloride | Ni(acac)2 / Ligand | Biaryl | Analogous reaction |

The mechanisms of nickel-catalyzed cross-coupling reactions are often more complex than their palladium counterparts and can involve multiple oxidation states of nickel (Ni(0), Ni(I), Ni(II), Ni(III), and even Ni(IV)). The catalytic cycle for a typical cross-coupling reaction, such as a Suzuki-Miyaura or Negishi coupling, generally proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.

Oxidative Addition: The cycle typically begins with the oxidative addition of the aryl halide (Ar-X) to a low-valent nickel species, usually Ni(0). This step involves the cleavage of the C-X bond and the formation of an organonickel(II) intermediate (Ar-Ni(II)-X). The reactivity of the aryl halide in this step follows the order I > Br > Cl > F. For this compound, the C-Br bond is significantly more susceptible to oxidative addition than the C-F bond.

Transmetalation: In this step, the organic group from the coupling partner (e.g., an organoboron or organozinc reagent) is transferred to the nickel center, displacing the halide. This forms a diorganonickel(II) intermediate (Ar-Ni(II)-R). This step is often facilitated by a base in Suzuki-Miyaura couplings.

Reductive Elimination: The final step is the reductive elimination of the two organic groups from the nickel center, forming the new C-C bond in the product (Ar-R) and regenerating the catalytically active Ni(0) species.

In addition to this classical Ni(0)/Ni(II) cycle, mechanisms involving Ni(I) and Ni(III) are also well-documented, particularly in reactions that proceed via radical pathways, such as the photoredox catalysis mentioned earlier. In these cases, single-electron transfer (SET) events can lead to the formation of radical intermediates, which then engage with the nickel catalyst.

Exploration of Other Ni-Catalyzed C-C Coupling Pathways

Transition-Metal-Free C-C Coupling Strategies with this compound

In recent years, there has been a growing interest in developing cross-coupling reactions that avoid the use of transition metals, driven by concerns about cost, toxicity, and metal contamination in the final products. While these methods are less common than their metal-catalyzed counterparts, several strategies have emerged that could potentially be applied to this compound.

These reactions often rely on the use of strong bases, photochemical activation, or specific reagents to facilitate the coupling. For aryl bromides, base-promoted homolytic aromatic substitution (BHAS) or light-induced reactions can lead to the formation of aryl radicals, which can then be trapped by a suitable coupling partner. For example, some Suzuki-type couplings have been reported to proceed under metal-free conditions, often promoted by microwave irradiation in aqueous media. However, it has also been shown that trace amounts of palladium in the reagents can be responsible for the observed reactivity in some cases.

| Reaction Type | Aryl Halide | Coupling Partner | Conditions | Product | Reference |

|---|---|---|---|---|---|

| Suzuki-Type | Aryl Bromide | Arylboronic acid | Base, Microwave, H2O | Biaryl | Analogous reaction |

| Photo-induced | Aryl Triflates | Potassium aryl trifluoroborate | Acetone, UV light | Biaryl | nih.gov |

Carbon-Heteroatom Bond Forming Reactions

The formation of bonds between carbon and heteroatoms such as nitrogen, oxygen, or sulfur is another crucial class of transformations in organic synthesis. For this compound, the bromine atom is the primary site for such reactions.

Nucleophilic Substitution Reactions of the Bromine Atom in this compound

The direct replacement of the bromine atom in this compound by a heteroatom nucleophile via a nucleophilic aromatic substitution (SNAr) mechanism is a potential, though challenging, pathway. The classical SNAr reaction requires the aromatic ring to be activated by strong electron-withdrawing groups (such as nitro groups) at the ortho and/or para positions to the leaving group. These groups stabilize the negatively charged intermediate (Meisenheimer complex) that is formed during the reaction.

In this compound, the naphthalene ring itself is electron-rich, and the fluorine atom is only a moderately activating group through its inductive effect. Therefore, direct SNAr reactions with common nucleophiles like amines or alkoxides would likely require harsh reaction conditions (high temperatures and pressures) and may not be efficient. A patent for the preparation of 2-fluoronaphthalene (B33398) mentions that nucleophilic substitution on an aromatic ring can occur when a more active bromine substituent is present, suggesting that under certain conditions, the bromine could be displaced. google.com However, more commonly, the formation of carbon-heteroatom bonds on such unactivated aryl bromides is achieved through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination (for C-N bonds) or analogous couplings for C-O and C-S bonds.

| Aryl Halide | Nucleophile | Conditions | Product | Reference |

|---|---|---|---|---|

| 2,4-Dinitrochlorobenzene | Amine | Base, Solvent | 2,4-Dinitrophenylamine | Analogous reaction |

| 4-Fluoronitrobenzene | Alkoxide | Solvent, Heat | 4-Alkoxynitrobenzene | Analogous reaction |

Palladium-Catalyzed Fluorination of Aryl Bromides (Relevance to this compound)

Palladium-catalyzed fluorination has emerged as a significant method for the synthesis of aryl fluorides, which are crucial motifs in pharmaceuticals and agrochemicals. The transformation of aryl bromides to aryl fluorides using this methodology is of direct relevance to this compound, as it provides a synthetic route to convert the bromo-substituent into a fluoro-group, yielding 2,6-difluoronaphthalene.

The catalytic cycle for this transformation typically involves three key steps: oxidative addition, halide exchange, and reductive elimination. acsgcipr.org However, the carbon-fluorine (C–F) reductive elimination step is known to be challenging. acsgcipr.orgnih.gov The success of this reaction often hinges on the use of specialized, sterically hindered phosphine ligands that facilitate this difficult final step and prevent the aggregation of the active catalyst. acsgcipr.org Catalyst systems based on ligands like AdBrettPhos have shown efficacy in transforming challenging substrates, including electron-rich and heteroaryl compounds. nih.govacs.org

For a substrate like this compound, the reaction would proceed by the oxidative addition of the C-Br bond to a Pd(0) complex. This is followed by a halide exchange with a fluoride (B91410) source, such as a cesium or silver fluoride salt, to form a Pd(II)-aryl-fluoride complex. The final, and often rate-limiting, step is the reductive elimination of the aryl fluoride product, regenerating the Pd(0) catalyst.

Table 1: Generalized Scheme for Palladium-Catalyzed Fluorination

| Reactant | Catalyst System | Fluoride Source | Product |

| This compound | Pd(0) source (e.g., [(cinnamyl)PdCl]₂) + Bulky phosphine ligand (e.g., AdBrettPhos) | CsF or AgF | 2,6-Difluoronaphthalene |

It has been noted that in some cases, particularly with aryl triflate substrates, the formation of regioisomeric aryl fluorides can occur. nih.govacs.org This is influenced by the electronic properties of substituents on the aromatic ring, with electron-donating groups sometimes leading to lower regioselectivity. nih.govacs.org

Reactions with Sulfur Nucleophiles: Interaction of Bromo- and Fluoronaphthalenes with Thiolate Anions

The reaction of haloaromatics with sulfur nucleophiles, such as thiolate anions (RS⁻), is a fundamental method for forming aryl-sulfur bonds. In the case of bromonaphthalenes, these reactions can proceed through a photo-stimulated radical nucleophilic substitution (Sʀɴ1) mechanism. umich.eduresearchgate.net This pathway involves the initiation by photoinduced electron transfer, generating a naphthyl radical which then reacts with the thiolate anion.

For this compound, the bromine atom at the C-2 position is the expected site of substitution. The fluorine atom at the C-6 position, being strongly electron-withdrawing, can influence the electronic properties of the naphthalene ring system and potentially affect the reaction kinetics. Studies on 1-bromonaphthalene (B1665260) have shown that its photostimulated reaction with sulfur nucleophiles in DMSO yields a mixture of products, including the substituted thioether, the corresponding disulfide, and naphthalene from the reduction of the intermediate radical. umich.eduresearchgate.net The reaction is inhibited by radical scavengers, which supports a radical chain mechanism. umich.eduresearchgate.net

Table 2: Potential Products from the Reaction of this compound with Thiolate Anions

| Reactant | Nucleophile | Conditions | Potential Major Product | Potential Byproducts |

| This compound | Sodium thiomethoxide (NaSMe) | Photostimulation (hν), DMSO | 2-(Methylthio)-6-fluoronaphthalene | 6-Fluoronaphthalene, Bis(6-fluoro-2-naphthyl) sulfide |

| This compound | Sodium thiophenoxide (NaSPh) | Photostimulation (hν), DMSO | 2-(Phenylthio)-6-fluoronaphthalene | 6-Fluoronaphthalene, Bis(6-fluoro-2-naphthyl) sulfide |

The reactivity of various sulfur-centered nucleophiles towards S-nitrosothiols has been established with a general sequence of SO₃²⁻ > MeS⁻ > S₂O₃²⁻ ≫ SC(NH₂)₂ > SCN⁻, highlighting the high nucleophilicity of thiomethoxide. rsc.org

Amination and Etherification Reactions

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful tools for forming carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds. These reactions are highly relevant for the derivatization of this compound at the C-Br bond, allowing for the introduction of a wide variety of amine and ether functionalities.

The amination reaction involves coupling the aryl bromide with a primary or secondary amine in the presence of a palladium catalyst, a suitable phosphine ligand (like BINAP), and a base (such as NaOtBu). georgiasouthern.edu This methodology is widely used for the synthesis of arylamines from haloarenes. Similarly, the Buchwald-Hartwig etherification allows for the coupling of aryl halides with alcohols to form diaryl or alkyl aryl ethers under similar catalytic conditions.

These transformations enable the synthesis of diverse derivatives from this compound, which can serve as building blocks for more complex molecular structures. ossila.com

Table 3: Representative Amination and Etherification Reactions

| Reaction Type | Reactants | Catalyst System | Product |

| Amination | This compound + Diethylamine | Pd₂(dba)₃ + Phosphine Ligand + NaOtBu | N,N-Diethyl-6-fluoronaphthalen-2-amine |

| Etherification | This compound + Sodium phenoxide | Pd catalyst + Ligand + Base | 2-Fluoro-6-phenoxynaphthalene |

Halogen Dance Reactions and Regioselectivity Studies

The halogen dance (HD) is a base-catalyzed isomerization reaction in which a halogen atom migrates to a different position on an aromatic or heteroaromatic ring. wikipedia.orgclockss.orgrsc.org This rearrangement is driven by thermodynamics, proceeding towards the most stable aryl anion intermediate. wikipedia.org The reaction typically requires a strong base, such as lithium diisopropylamide (LDA), to deprotonate the ring, initiating the halogen migration. clockss.org

In the context of this compound, a halogen dance reaction would involve the migration of the bromine atom, as C-F bonds are significantly stronger and fluorine atoms are generally not prone to migration under these conditions. clockss.org The fluorine atom would instead act as a directing meta-group due to its inductive electron-withdrawing effect. The reaction is initiated by deprotonation of the naphthalene ring by a strong base. The resulting aryl anion can then undergo a series of equilibria involving halogen migration to form a more thermodynamically stable anionic intermediate, which is subsequently trapped by an electrophile (often a proton from the solvent or a specific quenching agent).

The regioselectivity of the halogen dance on the this compound scaffold would be dictated by the relative stability of the possible naphthalenide anion intermediates. Deprotonation is likely to occur at a position ortho to the bromine. The bromine atom could then "dance" to other positions on the ring. The final position of the bromine atom would correspond to the most stable carbanion, which upon quenching gives the rearranged product.

Table 4: Potential Isomers from Halogen Dance of this compound

| Starting Material | Conditions | Potential Intermediates | Potential Products (after quench) |

| This compound | Strong base (e.g., LDA), low temp. | Lithiated bromo-fluoronaphthalene species | 3-Bromo-6-fluoronaphthalene, 7-Bromo-2-fluoronaphthalene, etc. |

This reaction provides a powerful strategy for accessing substituted naphthalene isomers that may be difficult to synthesize through conventional methods. wikipedia.orgrsc.org

Advanced Applications in Materials Science and Engineering

Organic Electronic Materials

2-Bromo-6-fluoronaphthalene is a versatile precursor for synthesizing advanced organic electronic materials. ossila.com Its fluorinated naphthalene (B1677914) structure is utilized either as an intermediate for constructing larger semiconducting molecules or directly as an interfacial material in devices like Organic Field-Effect Transistors (OFETs), Organic Light-Emitting Diodes (OLEDs), and organic and perovskite solar cells. ossila.com

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| CAS Number | 324-41-4 | sigmaaldrich.com, ossila.com |

| Chemical Formula | C₁₀H₆BrF | sigmaaldrich.com, ossila.com |

| Molecular Weight | 225.06 g/mol | ossila.com |

| Purity | >98% | ossila.com |

| Melting Point | 66 °C | ossila.com |

| Appearance | Solid | sigmaaldrich.com |

Precursor in the Synthesis of Organic Light-Emitting Diodes (OLEDs)

The naphthalene moiety is a well-established building block for constructing conjugated materials for blue-emitting OLEDs. mdpi.com The introduction of fluorine and bromine atoms via the this compound precursor allows for fine-tuning of the electronic and photophysical properties of these materials. ossila.com

This compound is a foundational molecule for creating complex fluorophores used in OLEDs. ossila.com For instance, it is a precursor in the synthesis of advanced chromophores such as those based on acridine (B1665455) and naphthalene fused systems. These materials are designed to achieve deep-blue emission, a critical component for ultra-high-definition displays. rsc.org The synthesis process typically involves coupling reactions, such as the Suzuki coupling, where the bromo- and fluoro- positions on the naphthalene ring can be functionalized to build larger, conjugated systems. researchgate.net One example of a resulting fluorophore is an acridine-naphthalene hybrid, which has been shown to produce highly efficient deep-blue OLEDs with color coordinates that approach the Rec. 2020 standard. ossila.com

Building Block for Organic Field-Effect Transistors (OFETs)

This compound serves as an important intermediate for the construction of semiconducting molecules used in Organic Field-Effect Transistors (OFETs). ossila.com The rigid, planar structure of the naphthalene core is beneficial for charge transport, a key requirement for OFET materials. The functional groups (bromo- and fluoro-) provide reactive sites for synthetic elaboration, allowing for the creation of larger, more complex organic semiconductors with tailored properties for transistor applications.

Intermediate for Organic Photovoltaics (OPVs) and Perovskite Solar Cells

In the realm of solar energy, this compound is used as a building block for materials in Organic Photovoltaics (OPVs) and as an interfacial modifier in Perovskite Solar Cells (PSCs). ossila.com The development of novel materials to improve efficiency and stability is a primary focus in this field, and fluorinated compounds play a significant role. rsc.org

A critical application of this compound is as an interfacial modulator in printable, mesoscopic perovskite solar cells (PMPSCs). ossila.com Interfacial layers are crucial as they dictate charge transfer from the perovskite layer to the electrodes and can protect the device. rsc.org When used in a post-treatment process, this compound can significantly improve the performance of these solar cells. ossila.com

The mechanism involves a dual interaction with the perovskite surface. The bromine atom at one end of the molecule acts as an electrophilic site, forming a noncovalent halogen bond with iodide ions in the perovskite material. ossila.com Concurrently, the electron-accommodating fused naphthalene ring interacts with the perovskite. ossila.com This combined interaction passivates surface defects and induces a more favorable energy band structure at the interface, which enhances charge extraction and reduces recombination losses. ossila.comrsc.org The introduction of fluorine also increases the hydrophobicity of the surface, which can lead to improved device stability against moisture. rsc.org

Table 2: Application Summary of this compound in Organic Electronics

| Application | Role of this compound | Resulting Improvement | Reference |

|---|---|---|---|

| OLEDs | Precursor for fluorophore synthesis | Tuned emissive properties, improved charge transfer | ossila.com, rsc.org |

| OFETs | Intermediate for semiconductor synthesis | Provides a rigid core for charge transport materials | ossila.com |

| Perovskite Solar Cells | Interfacial modulator | Favorable band alignment, defect passivation, enhanced stability | ossila.com, rsc.org |

Impact on Band Structure and Intermolecular Interactions at Interfaces

This compound has been identified as a critical interfacial modulator, particularly in the context of perovskite solar cells (PSCs). ossila.comresearchgate.net Its strategic application at the interface between different layers of a solar cell device can significantly alter the electronic landscape, leading to improved performance and stability. researchgate.netresearchgate.net

When used as a post-treatment agent in printable hole-conductor-free mesoscopic perovskite solar cells (p-MPSCs), this compound favorably modifies the band structure at the perovskite interface. ossila.comresearchgate.net The molecule orients itself in a way that the bromo-terminal, acting as an electrophilic site, interacts with iodide ions in the perovskite material through non-covalent halogen bonds. ossila.comresearchgate.netresearchgate.net Simultaneously, the fused naphthalene ring system is capable of accommodating electron density from the perovskite. ossila.comresearchgate.net This dual interaction leads to a more favorable band structure, which promotes the extraction of holes and suppresses interfacial non-radiative recombination, a key mechanism for efficiency loss. researchgate.netresearchgate.net The fluorination of the naphthalene core may also contribute to enhanced intermolecular interactions, such as hydrogen bonding and π–π stacking, which can improve charge transport within the device. ossila.com

This interfacial engineering results in a tangible enhancement of device performance. For instance, the post-treatment of p-MPSCs with this compound has been shown to improve the power conversion efficiency (PCE) from 15.50% to a champion value of 16.77%. researchgate.net The modification helps to reduce the lattice mismatch between layers and improve interfacial charge transfer properties. polimi.it

| Parameter | Effect of this compound Interfacial Layer | Source(s) |

| Band Structure | Induces a more favorable alignment; lowers HOMO and LUMO levels. | ossila.comresearchgate.net |

| Intermolecular Interactions | Forms halogen bonds with perovskite iodide; potential for increased π–π stacking. | ossila.comresearchgate.net |

| Charge Dynamics | Promotes hole extraction; inhibits non-radiative recombination at interfaces. | researchgate.netresearchgate.net |

| Device Performance | Increases power conversion efficiency (PCE) in perovskite solar cells. | researchgate.net |

Functional Polymers and Conjugated Systems Derived from this compound

This compound serves as a foundational building block for a variety of functional organic materials, including semiconducting polymers and conjugated small molecules for optoelectronic applications. ossila.comossila.com Its utility stems from the presence of both bromo and fluoro functional groups on the naphthalene scaffold, which allows for versatile synthetic modifications and imparts desirable electronic properties to the final materials. ossila.com These materials are employed in devices such as Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), and Organic Photovoltaics (OPVs). ossila.com

One notable example is its use in the synthesis of solution-processable, low band gap dye molecules for organic solar cells. hku.hk For instance, a diketopyrrolopyrrole (DPP) based molecule, DPP(TFNa)₂, incorporates (fluoronaphthyl)thienyl end-groups derived from this compound. hku.hk The introduction of fluorine atoms into the conjugated system effectively lowers both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the dye. hku.hk This tuning of frontier orbitals is crucial for achieving efficient charge separation and transport in photovoltaic devices. hku.hk

The reactivity of the bromine atom makes this compound an excellent substrate for cross-coupling reactions. It has been used in Suzuki-Miyaura reactions to synthesize complex polymer catalysts and in photoredox Ni-catalyzed reactions to produce ester derivatives, demonstrating its versatility in constructing larger, functional systems. chemrxiv.orgchinesechemsoc.org

| Derived Material | Synthetic Method | Key Property/Application | Source(s) |

| DPP(TFNa)₂ | Stille Coupling | Lowered HOMO/LUMO levels; active layer in organic solar cells. | hku.hk |

| Adapalene n-propyl ester | Photoredox Ni-Catalyzed Coupling | Pharmaceutical derivative synthesis. | chinesechemsoc.org |

| Triphenylphosphine-containing polymers | Suzuki-Miyaura Coupling | Model polymer catalysts with varied steric and electronic properties. | chemrxiv.org |

| Piperazine derivatives | Buchwald-Hartwig Amination | Intermediates for anthelmintic compounds. | epo.orgepo.org |

Liquid Crystal Active Components Synthesis

This compound is a reported precursor in the synthesis of active components for liquid crystal (LC) mixtures. google.comgoogle.com The incorporation of components derived from this molecule into a liquid crystal formulation can lead to significant improvements in the electro-optical performance of liquid crystal displays (LCDs). google.comgoogle.com Specifically, liquid crystals containing these active components exhibit high dispersibility and are easy to crystallize, which are advantageous properties for manufacturing stable and uniform displays. google.com The primary benefit observed is a substantial reduction in the driving voltage required to switch the liquid crystal molecules, coupled with a high-speed response time. google.comgoogle.com

Influence of this compound on Birefringence and Polarity in Liquid Crystals

The advantageous properties that this compound imparts to liquid crystal mixtures are directly linked to its inherent molecular characteristics. google.comgoogle.com The molecule possesses a large birefringence (Δn) factor and a small molecular polarity. google.comgoogle.com

Birefringence (Δn) is the difference in the refractive indices for light polarized parallel and perpendicular to the liquid crystal director. A large birefringence is highly desirable as it allows for the construction of thinner display cells while maintaining high contrast, leading to faster switching speeds and lower power consumption. The rigid, aromatic structure of the naphthalene core contributes to this high birefringence. google.com

Polarity of the liquid crystal molecules influences the dielectric anisotropy and the threshold voltage of the display. The relatively low polarity of this compound helps in formulating LC mixtures that can be driven by lower voltages, a crucial factor for modern mobile and large-scale displays. google.comgoogle.com This combination of high birefringence and low polarity makes it a valuable component for source matrix driving displays. google.comgoogle.com

| Property | Influence of this compound | Benefit in Liquid Crystal Displays | Source(s) |

| Birefringence | Contributes to a large birefringence factor in LC mixtures. | Allows for thinner cells, faster response times, and high contrast. | google.comgoogle.com |

| Polarity | Possesses a small molecular polarity. | Reduces the threshold voltage required for switching. | google.comgoogle.com |

| Dispersibility | High dispersibility in LC mixtures. | Ensures stable and uniform display performance. | google.com |

Advanced Applications in Pharmaceutical and Medicinal Chemistry Research

Strategic Intermediate in Active Pharmaceutical Ingredient (API) Synthesis

2-Bromo-6-fluoronaphthalene is a well-documented intermediate in the production of various active pharmaceutical ingredients (APIs). google.comgoogle.com Its utility stems from its ability to be incorporated into larger molecular frameworks, forming the backbone of novel therapeutic agents. The synthesis processes utilizing this compound are often characterized by efficient, multi-step reactions that are suitable for industrial-scale production. google.com

Research has identified this compound as a key intermediate in the synthesis of a class of drugs that act as competitors for the niacin receptor. google.com These drugs are developed for the treatment of lipid abnormalities, particularly in patients with kidney disease. google.com The therapeutic mechanism involves the modulation of lipid profiles, leading to a reduction in plasma low-density lipoprotein (LDL) and very-low-density lipoprotein (VLDL), while simultaneously elevating levels of high-density lipoprotein (HDL). google.com

Table 1: Application of this compound in Niacin Receptor Antagonist Synthesis

| Intermediate | Drug Class | Therapeutic Target | Reported Pharmacological Effect |

| This compound | Niacin Receptor Competition Drugs | Niacin Receptor | Reduction of LDL and VLDL; Increase in HDL. google.com |

The compound is a fundamental raw material in the synthesis of certain pyrrole-based analgesics. google.comgoogle.com Scientific literature reports that these analgesics demonstrate a significant therapeutic effect in the management of chronic pain. google.comgoogle.com The synthesis involves the reaction of the lithiation product of 2-bromo-6-substituted naphthalenes with pyrrolidone derivatives to create novel pyrrolidinylnaphthalenes. researchgate.net The resulting compounds have been evaluated for their analgesic and antinociceptive properties through methods such as the hot plate test and binding affinity assays for opioid receptors. researchgate.net

Table 2: Role of this compound in Analgesic Development

| Intermediate | Derivative Class | Therapeutic Area | Research Findings |

| This compound | Pyrrole Analgesics / Pyrrolidinylnaphthalenes | Chronic Pain Management | Used as a basic raw material for synthesis. google.comgoogle.com Derivatives tested for analgesic activity and opioid receptor binding. researchgate.net |

Exploration of Potential Biological Activities of Derivatives

The structural core of this compound is related to other bicyclic aromatic systems, such as quinoline (B57606), which are known to exhibit a wide range of biological activities. nih.govglobalresearchonline.net This relationship suggests that derivatives of this compound could be tailored to possess significant therapeutic properties, including antimicrobial and anticancer effects.

Quinoline and its derivatives have been a major focus in the search for new antimicrobial agents to combat the threat of drug resistance. nih.gov Research into quinoline-based compounds has yielded derivatives with potent activity against a wide spectrum of bacteria. semanticscholar.org For instance, certain novel N-methylbenzofuro[3,2-b]quinoline derivatives have shown effectiveness against vancomycin-resistant E. faecium. nih.gov Similarly, the quinoline derivative HT61 has been evaluated for its efficacy in reducing the viability of Staphylococcus aureus biofilms, a significant challenge in healthcare settings. nih.gov Further studies have synthesized quinoline-pyrazoline-based naphthalenyl thiazoles, with some compounds exhibiting antimicrobial activity superior to the standard drug ofloxacin (B1677185) against strains like S. aureus and K. pneumonia. bioline.org.br

Table 3: Selected Antimicrobial Studies of Related Quinoline Derivatives

| Derivative Class | Example Compound/Series | Target Organism(s) | Key Finding |

| Indolizinoquinoline-5,12-diones | 9-bromo substituted derivatives | E. coli, S. pyrogens, MRSA | Potent antibacterial activity, with one compound showing a MIC of 2 µg/mL. nih.gov |

| N-methylbenzoindolo[3,2-b]-quinolines | Compound 8 (as per source) | Vancomycin-resistant E. faecium | Active against a drug-resistant strain with a MIC of 4 µg/mL. nih.gov |

| Quinoline Derivative | HT61 | Staphylococcus aureus biofilms | Effective at reducing biofilm viability. nih.gov |

| Quinoline-pyrazoline-based naphthalenyl thiazoles | Compound 6d (as per source) | S. aureus, S. epidermidis, K. pneumonia | Exhibited higher activity than the standard drug ofloxacin against multiple strains. bioline.org.br |

The naphthalene (B1677914) and quinoline scaffolds are prominent structures in the development of novel anticancer agents. globalresearchonline.netnih.gov Quinoline derivatives, in particular, have attracted significant attention for their potential to form the basis of new cancer therapies. globalresearchonline.netnih.gov One study demonstrated that among various substituted quinolines, 6-bromo-5-nitroquinoline (B1267105) exhibited considerable antiproliferative activity against several cancer cell lines. nih.gov Research into naphthalene derivatives has also been fruitful; a study on naphthalene-1,4-dione analogues led to the development of compounds with notable potency and, importantly, greater toxicity toward cancer cells compared to normal cells. nih.gov Furthermore, hybrid molecules combining the quinoline and chalcone (B49325) scaffolds have been designed and synthesized, showing potent anticancer activity against various cell lines. mdpi.com

Table 4: Selected Anticancer Studies of Related Naphthalene and Quinoline Derivatives

| Core Scaffold | Derivative Class/Example | Target Cell Lines | Key Finding |

| Quinoline | 6-Bromo-5-nitroquinoline | C6 (rat glioblastoma), HeLa (human cervical cancer), HT29 (human adenocarcinoma) | Showed the greatest antiproliferative activity compared to other derivatives in the study. nih.gov |

| Naphthalene | Naphthalene-1,4-dione analogues | Various cancer cells | Developed compounds with improved potency and cancer-cell specificity. nih.gov |

| Quinoline | Quinoline-chalcone derivatives | MGC-803, A549, HCT116, MCF-7 | Several derivatives exhibited potent anticancer activity with low micromolar IC₅₀ values. mdpi.com |

Structure-Activity Relationship (SAR) Studies for this compound Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how specific structural features of a molecule influence its biological activity. For derivatives of this compound, SAR studies would involve systematically modifying the molecule—for instance, by altering substituents on the naphthalene ring or by attaching different functional groups at the bromo or fluoro positions—and evaluating the resulting impact on a specific biological target.

While direct SAR studies on this compound derivatives are specific to proprietary research, the principles can be illustrated by examining related structures. For example, in the development of pyridone-based EP3 antagonists, preliminary SAR studies indicated that the "B-ring," a site where a fluoronaphthalene moiety could be placed, was a key area for optimizing both biological activity and physicochemical properties. nih.gov Another relevant example comes from SAR studies on 6-bromotryptamine derivatives, where the length of a side-chain acyl group was systematically varied. nih.gov This research found that antagonist activity against the 5-HT2A receptor increased as the chain was elongated from two to six carbons, but activity significantly declined with further increases in chain length. nih.gov These examples demonstrate the methodical approach used to refine a lead compound into a potent and selective drug candidate, a process for which this compound is an ideal starting block.

Table 5: Principles of SAR Illustrated by Related Compound Series

| Compound Series | Structural Modification | Biological Target | Observed Impact on Activity |

| Pyridone-based antagonists | Modification of the "B-ring" | EP3 Receptor | Provided a secondary site for optimization of activity and physicochemical properties. nih.gov |

| 6-Bromotryptamine derivatives | Elongation of the side chain acyl group (C2 to C8) | 5-HT2A Receptor | Antagonist activity increased up to a six-carbon chain and then declined. nih.gov |

Applications in Radiopharmaceuticals (e.g., precursor for radiolabeling, citing 2-bromo-6-fluoroquinoline (B64740) as an analogous case)

Radiopharmaceuticals, particularly those used for Positron Emission Tomography (PET) imaging, are crucial tools in modern diagnostics and drug development. The design of novel PET tracers often involves the incorporation of positron-emitting radionuclides, such as fluorine-18 (B77423) (¹⁸F), into biologically active molecules. The this compound structure presents itself as a promising precursor for the synthesis of such radiolabeled probes.

Precursor for Radiolabeling:

The presence of a bromine atom on the aromatic ring of this compound makes it a suitable precursor for radiolabeling through radiohalogenation reactions. While direct radiofluorination to replace the bromine with ¹⁸F is a possibility, a more common approach for aromatic systems is the use of organotin or boronic acid precursors in Stille or Suzuki coupling reactions. The bromo-functionalized naphthalene can be converted to these precursors, which can then be reacted with a source of ¹⁸F to introduce the radioisotope.

Although direct studies on the ¹⁸F-labeling of this compound are not extensively reported, research on the radiolabeling of other brominated aromatic compounds provides a strong basis for its potential. acs.orgnih.govnih.govresearchgate.net For instance, methods for the no-carrier-added (NCA) ⁷⁶Br labeling of aromatic compounds via electrophilic substitution of an organotin precursor have been developed, which could be conceptually applied to this compound for the introduction of bromine radioisotopes. acs.orgnih.gov

More relevant to ¹⁸F-labeling, the synthesis of [¹⁸F]fluoroarenes from diaryliodonium salts is a well-established method. nih.gov A precursor derived from this compound could potentially be converted to a diaryliodonium salt to facilitate single-step radiofluorination. nih.gov

Analogous Case: 2-Bromo-6-fluoroquinoline

The potential of this compound in radiopharmaceuticals is further underscored by the analogous case of 2-bromo-6-fluoroquinoline. Quinoline and naphthalene are often considered bioisosteres, meaning they have similar physical and chemical properties that can lead to comparable biological activity. researchgate.net This principle of bioisosterism is a common strategy in drug design. researchgate.netacs.orgresearchgate.net

PET tracers based on the naphthalene scaffold have been developed for neuroimaging, for example, in the context of Alzheimer's disease. nih.govnih.gov The development of such tracers often requires a precursor that can be efficiently radiolabeled. Given its structure, this compound is a strong candidate for the development of novel naphthalene-based PET radiotracers.

| Feature | Implication for Radiopharmaceutical Application | Supporting Evidence/Analogy |

| Bromine Substituent | Serves as a handle for radiohalogenation reactions (e.g., with ¹⁸F or bromine isotopes). | General methods for radiolabeling brominated aromatic compounds are established. acs.orgnih.govnih.govresearchgate.net |

| Fluorine Substituent | Can modulate the electronic properties and metabolic stability of the final radiotracer. | The use of fluorine to block metabolism is a common strategy in drug design. acs.org |

| Naphthalene Scaffold | Provides a core structure for building PET tracers targeting various biological systems. | Naphthalene-based PET tracers have been developed for neuroimaging. nih.govnih.gov |

| Analogy to 2-Bromo-6-fluoroquinoline | Suggests similar potential as a precursor for radiopharmaceuticals due to bioisosterism. | 2-Bromo-6-fluoroquinoline is explored as a radiopharmaceutical precursor. Quinoline and naphthalene are known bioisosteres. researchgate.net |

Computational Chemistry and Mechanistic Elucidation

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of computational studies on 2-bromo-6-fluoronaphthalene, offering a balance between accuracy and computational cost. It is extensively used to explore the potential energy surfaces of reactions, calculate molecular properties, and rationalize experimental observations.

DFT calculations are instrumental in mapping the step-by-step pathways of chemical reactions involving this compound. While direct mechanistic studies on this specific compound are not extensively published, the principles are well-established through research on analogous fluorinated and brominated aromatic systems.

For instance, in nucleophilic aromatic substitution (SNAr) reactions, which are common for fluoroarenes, DFT has been used to distinguish between classic stepwise (Meisenheimer intermediate) and concerted mechanisms. rsc.orgresearchgate.net Studies on related fluoroarenes catalyzed by organic superbases like t-Bu-P4 have shown through DFT that the catalyst engages in a dual activation role. rsc.orgresearchgate.net The catalyst's protonated form hydrogen-bonds to the fluorine atom, which lowers the energy of the LUMO+5 orbital of the aryl fluoride (B91410), making it more susceptible to nucleophilic attack. rsc.orgresearchgate.net This demonstrates how computational models can reveal the subtle, non-covalent interactions that govern a reaction's progress.

Similarly, for palladium-catalyzed cross-coupling reactions, a common transformation for aryl bromides, DFT calculations can identify the rate-limiting step. In the fluorination of five-membered heteroaryl bromides, DFT studies suggested that the C-F reductive elimination from the Pd(II) complex is the most challenging step of the catalytic cycle. worktribe.com For benzannulation reactions that form substituted naphthalenes, DFT has been employed to calculate the transition state energies, supporting the observed regioselectivity of the transformation. mdpi.com These examples highlight the capability of DFT to provide a detailed, energetic picture of a reaction coordinate, elucidating transition states and intermediates that are often difficult to observe experimentally.

DFT calculations are a predictive tool for understanding the reactivity and selectivity of this compound. The presence of two different halogens at the 2- and 6-positions creates distinct electronic environments, leading to preferential sites for reaction.

The electron-withdrawing nature of the fluorine atom at the C-6 position enhances the electrophilicity of the naphthalene (B1677914) ring, particularly at adjacent carbons, which can facilitate nucleophilic substitution. acs.org DFT can quantify this effect by mapping the charge distribution and calculating molecular electrostatic potential (MEP) surfaces. nih.gov These maps visualize electron-rich and electron-poor regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack.

For SNAr reactions, the regioselectivity can often be predicted by calculating the relative stabilities of the potential isomeric σ-complex intermediates (Meisenheimer complexes) using DFT. researchgate.net However, for reactions that proceed through a concerted mechanism, as may be the case for substitutions involving a bromine leaving group, calculating the stability of intermediates may be less predictive than analyzing the transition state energies directly. researchgate.net Computational tools are continuously being developed to provide fast and accurate reactivity predictions for SNAr and other important reaction classes. researchgate.netresearchgate.net In the case of ZnCl₂-catalyzed benzannulations to form silylnaphthalenes, DFT calculations of regioisomeric transition states correctly predicted the preferential formation of one regioisomer over another. mdpi.com

Molecular Modeling and Conformational Analysis of this compound Derivatives

While this compound itself is a rigid molecule, its derivatives, particularly those with flexible substituents, can adopt various conformations that influence their physical properties and biological activity. Molecular modeling techniques, including both quantum mechanics and molecular mechanics, are used to explore the conformational landscape of these derivatives.

The goal of conformational analysis is to identify the most stable three-dimensional arrangements (conformers) of a molecule and to determine the energy barriers between them. For derivatives of this compound, this would be particularly important if bulky substituents are introduced, for example at the positions adjacent to the bromine or fluorine atoms.

Studies on other substituted naphthalenes demonstrate the methodology. For core-substituted naphthalene diimides, a combination of single-crystal X-ray diffraction and DFT calculations showed that the orientation of morpholine (B109124) substituents relative to the naphthalene plane is a crucial factor controlling the molecule's spectroscopic properties. liverpool.ac.uk This work highlighted that steric and conformational factors can be as significant as electronic effects. liverpool.ac.uk In another study, DFT was used to calculate the rotational barriers for various substituent groups on a naphthalene ring. acs.org For complex, chiral naphthalene derivatives, DFT calculations can accurately predict the most stable diastereomer by comparing the relative energies of all possible stereoisomers. mdpi.com These computational approaches allow researchers to understand how intramolecular forces, such as steric hindrance or hydrogen bonding, dictate the preferred shape of a molecule, which in turn affects how it interacts with other molecules, such as a biological receptor.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Studies

QSAR and QSPR studies are computational methods that aim to correlate the chemical structure of a series of compounds with their biological activity (QSAR) or physical properties (QSPR). These models are built by calculating a set of numerical descriptors for each molecule and then using statistical methods to find a mathematical equation that relates these descriptors to the observed activity or property.

For derivatives of this compound, QSAR could be used to design new molecules with enhanced biological potency, for example, as enzyme inhibitors. A study on naphthalene derivatives as inhibitors of the enzyme cytochrome P450 2A6 used molecular descriptors to build a QSAR model. Similarly, a robust QSAR model was developed for 2,4-disubstituted 6-fluoroquinolines (a related heterocyclic system) to understand their antiplasmodial activity. The model identified key physicochemical properties, such as the number of 5-membered rings and specific 2D and 3D descriptors, that were either positively or negatively associated with the compounds' activity.

The first step in building such a model is to generate the molecular descriptors. These can range from simple counts of atoms and bonds to complex values derived from the compound's 3D structure or quantum chemical calculations. liverpool.ac.uk For this compound itself, various physicochemical properties have been calculated, which could serve as descriptors in a QSPR or QSAR study.

| Property | Value | Method/Source |

|---|---|---|

| Molecular Weight | 225.06 g/mol | Calculated |

| Molecular Formula | C₁₀H₆BrF | - |

| Topological Polar Surface Area (TPSA) | 0.0 Ų | Ertl et al. |

| Log Po/w (iLOGP) | 2.51 | Daina et al. |

| Log Po/w (XLOGP3) | 3.4 | XLOGP program |

| Number of Rotatable Bonds | 0 | Calculated |

| Number of H-bond Acceptors | 1 | Calculated |

| Number of H-bond Donors | 0 | Calculated |

Electronic Structure Analysis and Frontier Molecular Orbital (FMO) Theory

The electronic structure of this compound is key to its chemical behavior. Frontier Molecular Orbital (FMO) theory simplifies the picture by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO, being the orbital from which the molecule is most likely to donate electrons, is associated with nucleophilicity, while the LUMO, the orbital most likely to accept electrons, is associated with electrophilicity.

In this compound, the presence of both a bromo and a fluoro substituent significantly influences the energies and distributions of these frontier orbitals. Fluorination of naphthalene systems is known to decrease the energy levels of both the HOMO and the LUMO. The lower LUMO energy makes the molecule a better electron acceptor, or electrophile, enhancing its reactivity toward nucleophiles. The bromine atom, in turn, acts as an electrophilic site and a potential leaving group in substitution reactions.